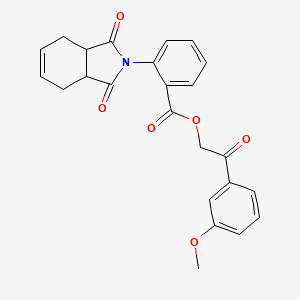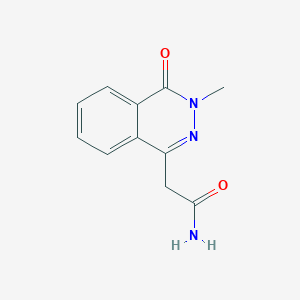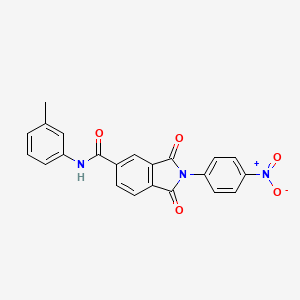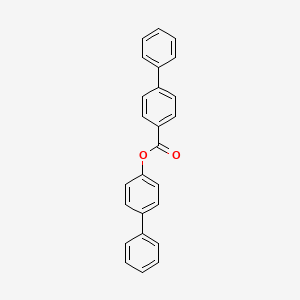
Biphenyl-4-yl biphenyl-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE: is an organic compound that consists of two biphenyl groups connected through a carboxylate functional group. This compound is part of the biphenyl family, which is known for its aromatic properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of [1,1’-BIPHENYL]-4-CARBOXYLIC ACID with [1,1’-BIPHENYL]-4-OL. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Biphenylquinones.
Reduction: [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-METHANOL.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Employed in the development of polymers and advanced materials.
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups can engage in π-π stacking interactions, while the carboxylate group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Shares the biphenyl core but lacks the ester linkage.
[1,1’-BIPHENYL]-4-OL: Contains a hydroxyl group instead of the carboxylate ester.
[1,1’-BIPHENYL]-4-YL METHYL ETHER: Features a methoxy group in place of the carboxylate ester.
Uniqueness:
Structural Features: The presence of both biphenyl groups and the carboxylate ester linkage provides unique chemical and physical properties.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Applications: Its wide range of applications in various fields highlights its importance and versatility.
Propiedades
Fórmula molecular |
C25H18O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C25H18O2/c26-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-18H |
Clave InChI |
CKTWFFUWJXTHAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


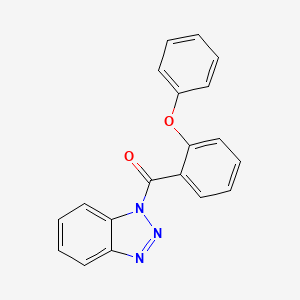

![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)


![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
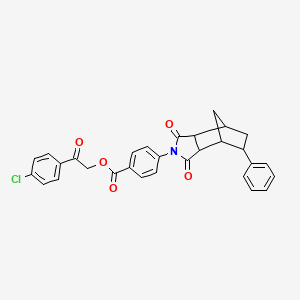
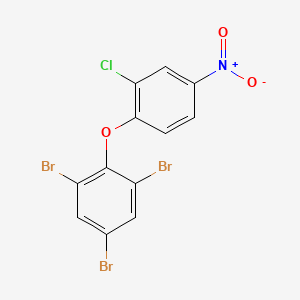
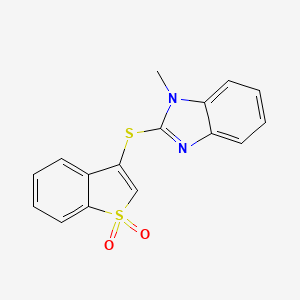
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
